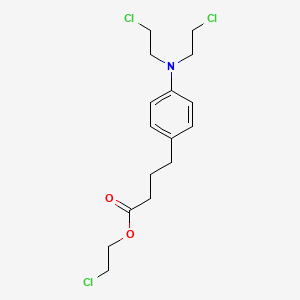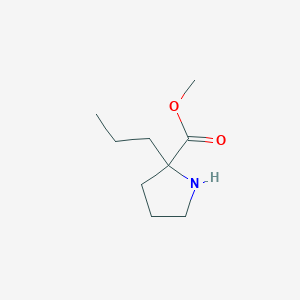![molecular formula C12H16BrNO2S B1432399 Methyl 1-[(4-bromothiophen-2-YL)methyl]piperidine-3-carboxylate CAS No. 1548163-89-8](/img/structure/B1432399.png)
Methyl 1-[(4-bromothiophen-2-YL)methyl]piperidine-3-carboxylate
Vue d'ensemble
Description
Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate is a chemical compound with the molecular formula C12H16BrNO2S and a molecular weight of 318.23 g/mol . This compound is characterized by the presence of a piperidine ring, a bromothiophene moiety, and a methyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate typically involves the reaction of 4-bromothiophene-2-carbaldehyde with piperidine-3-carboxylic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The bromine atom in the thiophene ring can be substituted with different nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The bromothiophene moiety may interact with biological macromolecules, while the piperidine ring could influence the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1-[(4-chlorothiophen-2-yl)methyl]piperidine-3-carboxylate
- Methyl 1-[(4-fluorothiophen-2-yl)methyl]piperidine-3-carboxylate
- Methyl 1-[(4-iodothiophen-2-yl)methyl]piperidine-3-carboxylate
Uniqueness
Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s reactivity and biological activity. The combination of the bromothiophene moiety and the piperidine ring provides a distinct structural framework that can be exploited in various scientific research applications .
Propriétés
IUPAC Name |
methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c1-16-12(15)9-3-2-4-14(6-9)7-11-5-10(13)8-17-11/h5,8-9H,2-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLBGPGVKUHLJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN(C1)CC2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrobromide](/img/structure/B1432319.png)

![3h-Pyrazolo[3,4-d]pyrimidin-3-one,6-chloro-1,2-dihydro-4-methyl-](/img/structure/B1432325.png)

![3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1432327.png)





![3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide](/img/structure/B1432337.png)


